molecular formula C6H8N2O B12038239 1-(1H-pyrrol-2-yl)ethan-1-one oxime

1-(1H-pyrrol-2-yl)ethan-1-one oxime

Cat. No.: B12038239
M. Wt: 124.14 g/mol
InChI Key: NIJWUHUBFCJIHK-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrrol-2-yl)ethan-1-one oxime is an organic compound with the molecular formula C6H8N2O It is a derivative of ethanone, where the oxime group is attached to the carbonyl carbon of the ethanone moiety, and the pyrrole ring is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrrol-2-yl)ethan-1-one oxime typically involves the reaction of 1-(1H-pyrrol-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrrol-2-yl)ethan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Scientific Research Applications

1-(1H-pyrrol-2-yl)ethan-1-one oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-2-yl)ethan-1-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrrole ring can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethyl-1H-pyrrol-3-yl)ethanone
  • 1-(4-methyl-1H-pyrrol-3-yl)ethanone
  • 1-(2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone

Uniqueness

1-(1H-pyrrol-2-yl)ethan-1-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyrrole ring and the oxime group makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(NE)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3/b8-5+

InChI Key

NIJWUHUBFCJIHK-VMPITWQZSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=CN1

Canonical SMILES

CC(=NO)C1=CC=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.